

Application Note: Analytical Techniques for Purity Assessment of Pigment Yellow 194

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 194 (C.I. 11785) is a high-performance benzimidazolone pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2] Its chemical formula is C₁₈H₁₇N₅O₄, and its CAS number is 82199-12-0.[3][4] These properties make it a preferred choice in demanding applications such as industrial coatings, plastics, and high-quality printing inks.[5][6] The manufacturing process typically involves the diazotization of o-anisidine and its subsequent coupling with 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[1]

Given its use in sensitive applications, rigorous purity assessment is critical to ensure product quality, consistency, and safety. Impurities, which can include unreacted starting materials, by-products from side reactions, or isomers, can affect the pigment's coloristic properties, thermal stability, and toxicological profile. This document outlines detailed analytical methods for the comprehensive purity assessment of **Pigment Yellow 194**.

Quantitative Data Summary

The purity of **Pigment Yellow 194** is determined by a combination of assays for the main component and limits for impurities. The following table summarizes typical quality control parameters.



Parameter	Specification	Typical Value	Analytical Technique(s)
Assay (Purity)	> 98.0%	98.5 - 99.5%	HPLC, UV-Vis Spectroscopy
Moisture Content	≤ 1.0%	< 0.5%	Thermogravimetric Analysis (TGA), Karl Fischer Titration
Water-Soluble Matter	≤ 1.5%	< 1.0%	Gravimetric Analysis
Heat Stability	Stable up to 200°C	Stable up to 200°C	Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Residual Solvents	Varies by solvent	< 0.1%	Gas Chromatography- Mass Spectrometry (GC-MS)
Aromatic Amines	< 500 ppm	< 100 ppm	Gas Chromatography- Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a primary technique for determining the purity of **Pigment Yellow 194** and quantifying related substance impurities. A well-developed HPLC method can separate the main pigment from structurally similar impurities.

Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Conditions:



- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size). A C8 column can also be used for benzimidazolone pigments.[7]
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	30
20.0	90
25.0	90
25.1	30

| 30.0 | 30 |

Flow Rate: 1.0 mL/min

Column Temperature: 35°C

Detection Wavelength: 428 nm and 500 nm for comprehensive impurity detection.

Injection Volume: 10 μL

Sample Preparation:

- Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of Pigment Yellow 194 reference standard into a 100 mL volumetric flask. Dissolve in a minimal amount of N,N-Dimethylformamide (DMF) and dilute to volume with acetonitrile.
- Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the Pigment Yellow 194 sample.
- Filter all solutions through a 0.45 μm syringe filter before injection.

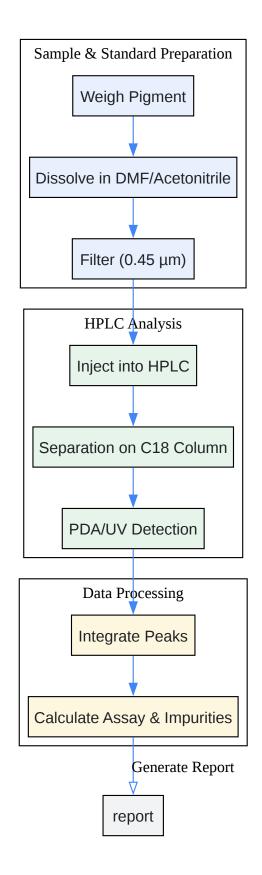
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- Analysis and Calculation:
 - Inject the standard and sample solutions.
 - Identify the peak for Pigment Yellow 194 based on the retention time of the reference standard.
 - Calculate the assay percentage using the peak area of the main component in the sample and standard chromatograms.
 - Quantify impurities using their relative peak areas (area normalization) or against a qualified reference standard if available.





HPLC Analysis Workflow for **Pigment Yellow 194**.



Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials like o-anisidine and other aromatic amines which are potential process-related impurities and are regulated in many applications.[9][10]

Experimental Protocol: GC-MS

- Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector. A headspace autosampler is recommended for residual solvent analysis.
- Chromatographic Conditions:
 - Column: Rxi-35Sil MS column (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent mid-polarity column.[9]
 - Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial Temperature: 80°C, hold for 1 minute.
 - Ramp 1: 12°C/min to 210°C.
 - Ramp 2: 15°C/min to 230°C, hold for 4 minutes.
 - Ramp 3: 40°C/min to 300°C, hold for 5 minutes.
 - Inlet Temperature: 250°C
 - Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - MS Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification of target impurities.

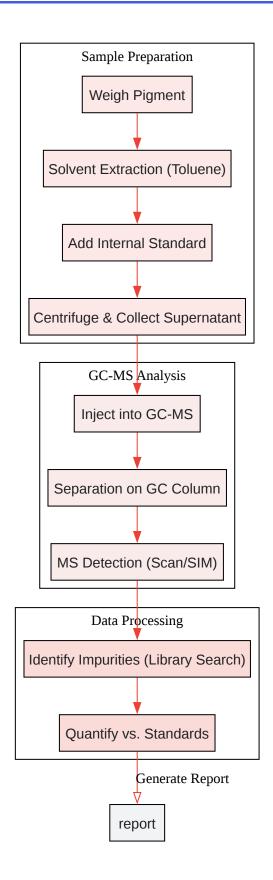
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- Sample Preparation (for Aromatic Amines):
 - Accurately weigh approximately 100 mg of the pigment into a centrifuge tube.
 - Add 10 mL of a suitable solvent (e.g., toluene or chlorobenzene).
 - Add an appropriate internal standard.
 - Sonicate for 15 minutes to extract impurities.
 - Centrifuge and transfer the supernatant to a GC vial.
- Analysis and Calculation:
 - Inject the prepared sample.
 - Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
 - Quantify target impurities by creating a calibration curve using certified reference standards.





GC-MS Workflow for Impurity Profiling.



UV-Visible Spectroscopy for Quantification

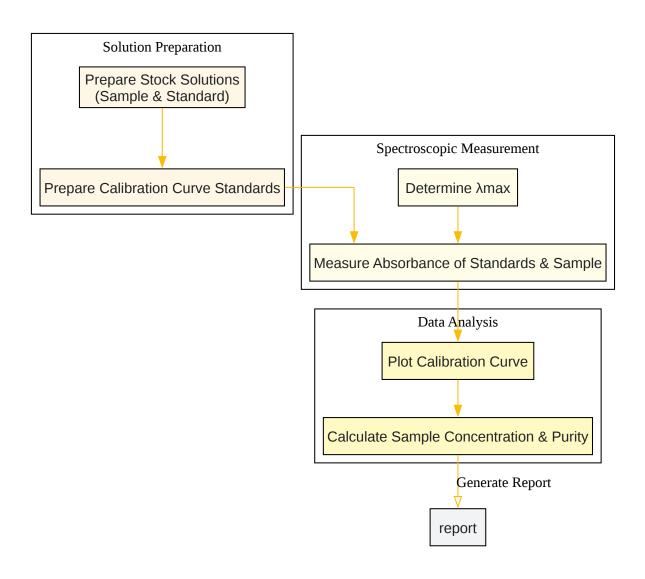
UV-Visible spectroscopy is a rapid and straightforward method for the quantitative determination of **Pigment Yellow 194** content, particularly for quality control purposes where a full impurity profile is not required.

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.
- Measurement Parameters:
 - Solvent/Blank: N,N-Dimethylformamide (DMF).
 - Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of Pigment Yellow 194 from 800 nm to 350 nm. The expected λmax is in the range of 440-460 nm.[11]
 - Cuvette: 1 cm path length quartz cuvette.
- Sample Preparation:
 - Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of Pigment Yellow 194
 reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with
 DMF.
 - Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 μg/mL)
 by diluting the stock standard solution with DMF.
 - Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range using the same procedure.
- Analysis and Calculation:
 - Measure the absorbance of the blank, calibration standards, and sample solution at the predetermined λmax.



- Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Calculate the concentration of **Pigment Yellow 194** in the sample solution from the calibration curve and determine the purity of the original sample.





UV-Vis Spectroscopic Quantification Workflow.

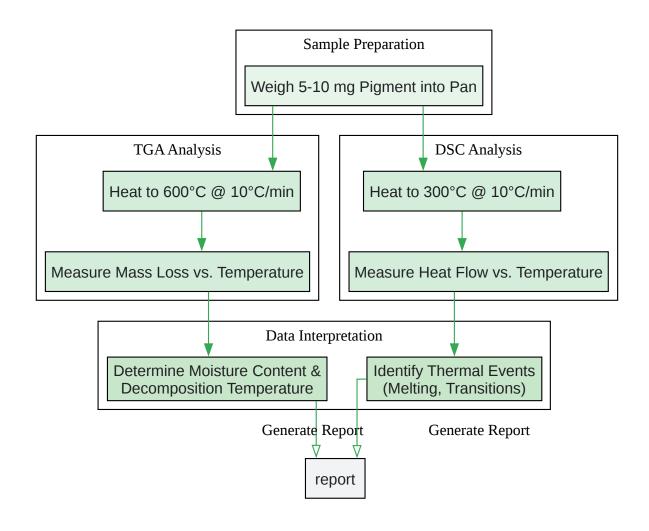
Thermal Analysis (TGA/DSC)

Thermal analysis provides crucial information about the thermal stability, decomposition profile, and the presence of volatile components like moisture and residual solvents.

Experimental Protocol: TGA/DSC

- Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
- TGA Parameters:
 - Sample Size: 5-10 mg of Pigment Yellow 194 powder in an alumina or platinum pan.
 - Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.
 - Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.
 - Analysis:
 - Mass loss up to 150°C is typically attributed to moisture and volatile solvents.
 - The onset of significant decomposition indicates the thermal stability limit. For many pigments, this occurs above 200°C.[12]
- DSC Parameters:
 - Sample Size: 2-5 mg of Pigment Yellow 194 powder in a sealed aluminum pan.
 - Temperature Program: Heat from 30°C to 300°C at a rate of 10°C/min.
 - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
 - Analysis:
 - Endothermic peaks may indicate melting or phase transitions.
 - Exothermic peaks can indicate decomposition or other chemical reactions.





Thermal Analysis (TGA/DSC) Workflow.

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